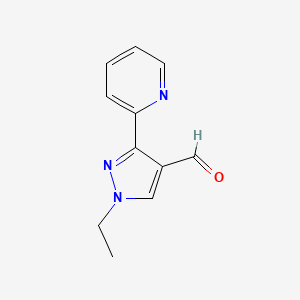1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1248197-61-6
Cat. No.: VC3186933
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248197-61-6 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 |
| Standard InChI Key | YLEUCRSVXDOPJX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C2=CC=CC=N2)C=O |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=N2)C=O |
Introduction
Structural Characteristics and Basic Properties
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole core with three key substituents: an ethyl group at the N1 position, a pyridin-2-yl group at the C3 position, and a carbaldehyde group at the C4 position. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.
Molecular Information
The compound features a molecular formula of C₁₁H₁₁N₃O with a calculated molecular weight of approximately 201.22 g/mol . The structure consists of a five-membered pyrazole ring connected to a six-membered pyridine ring, with an aldehyde group and an ethyl substituent. This molecular architecture creates a compound with multiple reactive sites and potential for further functionalization.
Structural Comparison with Related Compounds
Structurally, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde shares similarities with several related compounds found in the literature. For instance, it shares the pyrazole-carbaldehyde scaffold with 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, though the latter has the pyridine substituent at position 3 rather than position 2, and the carbaldehyde at position 5 instead of 4 . It is also structurally related to ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, which has an ethyl ester group instead of an aldehyde and a different arrangement of substituents .
Synthesis Methods
The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can be approached through various methodologies based on similar pyrazole derivatives. These methods primarily utilize cross-coupling reactions and formylation techniques.
Palladium-Catalyzed Cross-Coupling Approach
One potential synthetic route involves palladium-catalyzed cross-coupling reactions, which have proven to be powerful tools for carbon-carbon bond formation in heterocyclic chemistry . For pyrazole derivatives, methods such as Suzuki, Sonogashira, and Heck cross-coupling reactions have been successfully employed to introduce aryl or heteroaryl substituents at the C3 position .
A general approach could involve:
-
Preparation of appropriate 1-ethyl-1H-pyrazole intermediates
-
Formation of reactive intermediates such as triflates
-
Introduction of the pyridin-2-yl group via Suzuki coupling
-
Formylation at the C4 position using appropriate reagents
Vilsmeier-Haack Formylation
Another potential synthetic route could involve the Vilsmeier-Haack reaction, which has been documented in the synthesis of similar pyrazole-4-carbaldehydes . This approach would involve:
-
Preparation of the 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole core
-
Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)
-
Subsequent hydrolysis to yield the desired carbaldehyde
As reported for similar compounds, this reaction typically involves:
"Anhydrous N,N-dimethylformamide (DMF) (0.01 mol) was introduced dropwise to phosphorous oxychloride (POCl₃) (0.01 mol) with continuously stirring for fifteen minutes at similar temperature" .
Experimental Considerations
Based on synthesis procedures for analogous compounds, the reaction conditions typically include:
-
Temperatures ranging from 70-100°C
-
Reaction times of 2-4 hours
-
Purification by recrystallization or column chromatography
-
Verification of product formation using thin-layer chromatography (TLC)
Physical and Chemical Properties
Physical Characteristics
While specific data for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is limited in the search results, properties can be inferred from similar pyrazole derivatives:
-
Physical state: Likely a crystalline solid at room temperature
-
Color: Typically off-white to pale yellow
-
Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethanol, with limited solubility in water
Spectroscopic Properties
Based on related compounds, the spectroscopic profile of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde would likely include:
Infrared (IR) Spectroscopy
-
Characteristic aldehyde C=O stretch around 1680-1720 cm⁻¹
-
C=N stretching vibrations approximately 1460-1480 cm⁻¹
-
Aromatic C=C stretching around 1570-1590 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR would display a characteristic aldehyde proton signal around 9.0-10.0 ppm
-
Signals for pyridine protons in the aromatic region (7.0-9.0 ppm)
-
Ethyl group signals: a triplet around 1.2-1.5 ppm (CH₃) and a quartet around 4.0-4.5 ppm (CH₂)
Reactivity and Chemical Behavior
The reactivity profile of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is primarily determined by its functional groups.
Aldehyde Reactivity
The carbaldehyde group at the C4 position makes this compound particularly reactive toward:
-
Nucleophilic addition reactions (with amines, alcohols, hydrazines)
-
Reduction to primary alcohols
-
Oxidation to carboxylic acids
-
Condensation reactions leading to Schiff bases
Applications and Significance
Synthetic Utility
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable synthetic intermediate in organic chemistry:
-
The aldehyde functionality allows for condensation reactions to form new carbon-carbon and carbon-nitrogen bonds
-
The compound can be utilized in the synthesis of more complex heterocyclic systems
-
It presents opportunities for the preparation of diverse chemical libraries for drug discovery programs
Material Science Applications
Pyrazole derivatives with pyridine substituents have been investigated for:
-
Coordination chemistry applications due to the nitrogen-containing heterocycles
-
Development of fluorescent probes and sensors
-
Components in organic electronic materials
Comparison with Structurally Related Compounds
Comparative Analysis
Table 1: Comparison of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Notable Structural Differences |
|---|---|---|---|
| 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | C₁₁H₁₁N₃O | 201.22 g/mol | Ethyl at N1, pyridin-2-yl at C3, carbaldehyde at C4 |
| Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C₁₁H₁₁N₃O₂ | 217.22 g/mol | Pyridin-2-yl at N1, ethyl carboxylate at C4 |
| 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | C₁₁H₁₁N₃O | 201.22 g/mol | Ethyl at N1, pyridin-3-yl at C3, carbaldehyde at C5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume